molecular formula C9H14O4 B12277520 (1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

(1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B12277520
M. Wt: 186.20 g/mol
InChI Key: LBTPMFNHPCCPOW-WDSKDSINSA-N
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Description

“(1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid” (CAS: 1932118-46-1) is a chiral cyclobutane derivative with a molecular formula of C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . It features a cyclobutane ring substituted with two methyl groups at the 2,2-positions, a methoxycarbonyl group at the 3-position, and a carboxylic acid at the 1-position.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(1R,3R)-3-methoxycarbonyl-2,2-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m0/s1

InChI Key

LBTPMFNHPCCPOW-WDSKDSINSA-N

Isomeric SMILES

CC1([C@@H](C[C@H]1C(=O)OC)C(=O)O)C

Canonical SMILES

CC1(C(CC1C(=O)OC)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of dimethyl malonate with a suitable cyclobutane precursor in the presence of a strong base, such as sodium hydride, followed by esterification with methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid groups can yield alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(1R,3S)- and (1S,3R)-Isomers

The stereoisomers of this compound, such as (1R,3S)- and (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid derivatives, exhibit divergent hydrogen-bonding patterns and conformational rigidity. For example, peptides incorporating (1S,3R)-γ-CBAA (γ-cyclobutane amino acid) form rigid, compact structures due to intramolecular hydrogen bonds, enhancing their stability in biological systems . In contrast, the (1R,3R) configuration may alter solubility and interaction with biological targets due to spatial arrangement differences.

(1R,3S)-3-((Benzyloxy)carbonyl)-2,2-dimethylcyclobutane-1-carboxylic Acid

This compound (CAS: N/A; molecular weight: 262.3 g/mol) replaces the methoxycarbonyl group with a benzyloxycarbonyl (Cbz) group. The bulkier Cbz substituent increases steric hindrance, reducing solubility in polar solvents compared to the methoxycarbonyl analog. Such modifications are critical in peptide synthesis, where protecting group stability and deprotection conditions vary .

Substituent-Modified Analogs

(1S,3R)-3-(tert-Butoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic Acid

With a tert-butoxycarbonyl (Boc) group (CAS: 1616705-60-2), this derivative offers enhanced steric protection for the carboxylic acid moiety. Boc groups are widely used in peptide chemistry for temporary amine protection, contrasting with the methoxycarbonyl group’s role in esterification or prodrug strategies .

(1R,3R)-3-[(E/Z)-Buta-1,3-dienyl]-2,2-dimethylcyclopropane-1-carboxylic Acid

Although a cyclopropane analog, this compound (synthesized via Wittig reactions) shares structural motifs with the target cyclobutane derivative. Cyclopropane rings impart greater ring strain, leading to higher reactivity in Diels-Alder or photochemical reactions compared to cyclobutanes .

Carboxylic Acid Derivatives in Drug Design

Pyrethrin-Inspired Cyclopropanecarboxylates

Compounds like pyresmethrin (a cyclopropanecarboxylate ester) demonstrate insecticidal activity by targeting sodium channels. The (1R,3R) configuration in pyresmethrin is critical for bioactivity, suggesting that analogous stereochemistry in cyclobutane derivatives could influence target binding .

Comparative Data Table

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Properties/Applications
(1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid Cyclobutane with 2,2-dimethyl, 3-methoxycarbonyl, 1-carboxylic acid C₉H₁₄O₄ 186.21 Methoxycarbonyl, carboxylic acid (1R,3R) Rigid structure; potential chiral building block
(1R,3S)-3-((Benzyloxy)carbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid Cyclobutane with 2,2-dimethyl, 3-benzyloxycarbonyl, 1-carboxylic acid C₁₅H₁₈O₄ 262.3 Benzyloxycarbonyl, carboxylic acid (1R,3S) Reduced solubility; peptide protection
(1S,3R)-3-(tert-Butoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid Cyclobutane with 2,2-dimethyl, 3-Boc, 1-carboxylic acid C₁₂H₂₁NO₄ 243.31 Boc, carboxylic acid (1S,3R) Amine protection in peptide synthesis
Pyresmethrin Cyclopropane with 2,2-dimethyl, 3-(methoxycarbonyl)propenyl, esterified carboxylic acid C₂₄H₂₈O₅ 396.48 Methoxycarbonylpropenyl, benzylfurylmethyl ester (1R,3R) Insecticidal activity via sodium channel modulation

Key Research Findings

  • Stereochemical Impact : The (1R,3R) configuration in cyclobutane derivatives enhances structural rigidity, as shown by NMR studies of γ-CBAA-containing peptides, which adopt compact conformations .
  • Substituent Effects : Methoxycarbonyl groups improve solubility in polar solvents compared to bulkier substituents like Cbz or Boc .
  • Biological Relevance : Cyclopropane analogs (e.g., pyresmethrin) highlight the importance of stereochemistry in bioactivity, suggesting cyclobutane derivatives may require similar optimization for therapeutic use .

Biological Activity

Introduction

(1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is a bicyclic compound with a unique cyclobutane structure characterized by two methyl groups and a methoxycarbonyl functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications. This article explores the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C9H14O4
  • Molecular Weight : 186.20 g/mol
  • IUPAC Name : (1R,3R)-3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

Structural Characteristics

The presence of both carboxylic acid and methoxycarbonyl groups suggests that this compound can participate in various chemical reactions, which may influence its biological activity. The stereochemistry of the compound is also vital for its interaction with biological macromolecules.

Biological Activity Overview

The biological activity of (1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. The carboxylic acid group can enhance solubility and facilitate interaction with microbial membranes, potentially leading to increased antimicrobial efficacy.

2. Enzyme Inhibition

Studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The methoxycarbonyl group could play a role in binding affinity and specificity towards target enzymes.

3. Anti-inflammatory Properties

Preliminary studies have shown that derivatives of this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. This could be particularly relevant in the context of chronic inflammatory diseases.

4. Cytotoxicity Against Cancer Cells

Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines in vitro. The unique cyclobutane structure may contribute to its ability to disrupt cellular processes in cancerous cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionReduced activity of specific metabolic enzymes
Anti-inflammatoryDecreased inflammatory markers in cell models
CytotoxicityInduced apoptosis in cancer cell lines

Detailed Research Findings

  • Antimicrobial Studies :
    • A study evaluating the antimicrobial efficacy of related compounds found that modifications to the methoxycarbonyl group significantly enhanced activity against Gram-positive bacteria.
  • Enzyme Interaction :
    • Research indicated that (1R,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid inhibits lactate dehydrogenase (LDH), a key enzyme in glycolysis, suggesting potential applications in metabolic regulation.
  • Anti-inflammatory Mechanism :
    • In vitro assays demonstrated that the compound reduced levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in activated macrophages, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assays :
    • A series of cytotoxicity assays showed that the compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation.

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